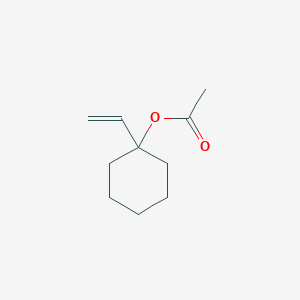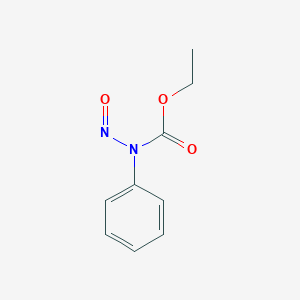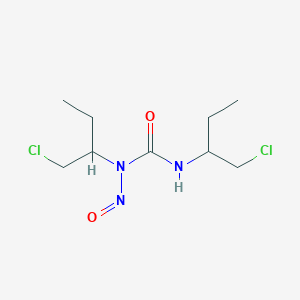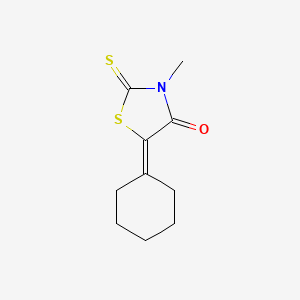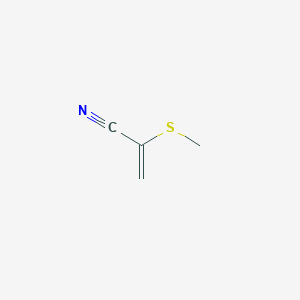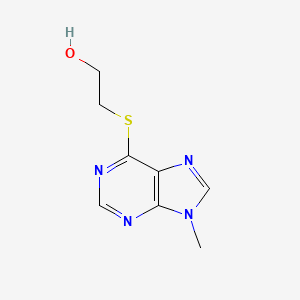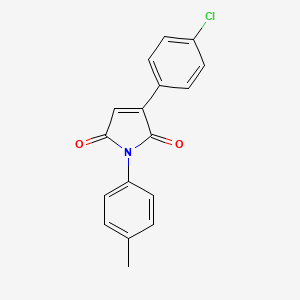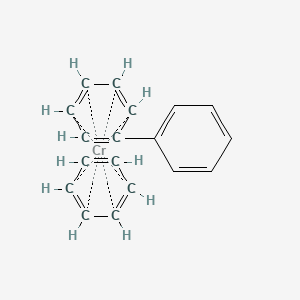
3,9-Diethyltridecan-6-yl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Diethyltridecan-6-yl formate is an organic compound classified as an ester Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents The structure of this compound includes a formate group (HCOO-) attached to a 3,9-diethyltridecan-6-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Diethyltridecan-6-yl formate typically involves the esterification of 3,9-diethyltridecan-6-ol with formic acid or formic acid derivatives. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,9-Diethyltridecan-6-yl formate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3,9-diethyltridecan-6-ol and formic acid.
Reduction: The formate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: 3,9-diethyltridecan-6-ol and formic acid.
Reduction: 3,9-diethyltridecan-6-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,9-Diethyltridecan-6-yl formate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release formic acid and 3,9-diethyltridecan-6-ol, which may exert biological effects. The specific pathways and molecular targets depend on the context of its application, such as its use in drug development or as a fragrance compound.
Comparación Con Compuestos Similares
Ethyl acetate: A common ester with a similar structure but different alkyl groups.
Methyl formate: Another formate ester with a simpler structure.
Isopropyl butyrate: An ester with a different carboxylic acid component.
Uniqueness: 3,9-Diethyltridecan-6-yl formate is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties. This uniqueness makes it suitable for specialized applications where other esters may not perform as effectively.
Propiedades
Número CAS |
5451-54-7 |
|---|---|
Fórmula molecular |
C18H36O2 |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
3,9-diethyltridecan-6-yl formate |
InChI |
InChI=1S/C18H36O2/c1-5-9-10-17(8-4)12-14-18(20-15-19)13-11-16(6-2)7-3/h15-18H,5-14H2,1-4H3 |
Clave InChI |
GAUMUXGXUUTDKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CCC(CCC(CC)CC)OC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
